2-amino-5-nitrobenzenesulfinic acid

Catalog No.
S1507530
CAS No.
14688-12-1
M.F
C6H6N2O4S
M. Wt
202.19 g/mol
Availability
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2-amino-5-nitrobenzenesulfinic acid

CAS Number

14688-12-1

Product Name

2-amino-5-nitrobenzenesulfinic acid

IUPAC Name

2-amino-5-nitrobenzenesulfinic acid

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

InChI

InChI=1S/C6H6N2O4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,7H2,(H,11,12)

InChI Key

YSVVZGZNUFOJHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

Synonyms

2-Amino-5-nitrobenzenesulfinic acid

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

2-Amino-5-nitrobenzenesulfinic acid, also known as 2-amino-5-nitrobenzenesulfonic acid, is an aromatic sulfonic acid characterized by the presence of both amino and nitro functional groups attached to a benzene ring. Its molecular formula is C6H6N2O5SC_6H_6N_2O_5S and it has a molecular weight of approximately 218.19 g/mol. This compound appears as a crystalline solid and is soluble in water, making it suitable for various chemical applications. The compound has been assigned the CAS number 96-75-3, which is used for its identification in chemical databases .

Due to its functional groups:

  • Reduction Reactions: The nitro group can be reduced to an amino group, resulting in the formation of 2,5-diaminobenzenesulfonic acid.
  • Sulfonation Reactions: As a sulfonic acid, it can undergo further sulfonation to introduce additional sulfonic acid groups.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with various electrophiles.

These reactions make 2-amino-5-nitrobenzenesulfinic acid versatile in synthetic organic chemistry .

Research indicates that 2-amino-5-nitrobenzenesulfinic acid exhibits biological activity, particularly as an antibacterial agent. Its structure allows it to interact with biological systems, potentially inhibiting bacterial growth. Additionally, its derivatives have been studied for their potential use in pharmaceuticals, especially concerning their anti-inflammatory properties .

There are several methods for synthesizing 2-amino-5-nitrobenzenesulfinic acid:

  • Nitration of Aniline: Starting with aniline, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the appropriate position.
  • Sulfonation: The introduction of the sulfonic acid group can be achieved through the reaction of nitroaniline with sulfur trioxide or concentrated sulfuric acid.
  • Reduction Processes: If starting from nitro compounds, reduction processes can be employed to convert nitro groups into amino groups under controlled conditions using catalysts such as palladium on carbon or iron filings .

2-Amino-5-nitrobenzenesulfinic acid finds applications in various fields:

  • Dyes and Pigments: It is used in the synthesis of azo dyes and other colorants due to its ability to form stable complexes.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects, including antibacterial and anti-inflammatory activities.
  • Analytical Chemistry: This compound serves as a reagent in analytical methods for detecting various substances due to its reactive functional groups .

Studies on the interactions of 2-amino-5-nitrobenzenesulfinic acid with other chemical species have revealed its capacity to form complexes with metal ions and other organic compounds. These interactions are significant in the context of catalysis and material science. The compound's solubility profile also suggests potential interactions with biological membranes, influencing its bioavailability and pharmacokinetics when used in medicinal applications .

Several compounds share structural similarities with 2-amino-5-nitrobenzenesulfinic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Amino-2-nitrobenzenesulfonic acidC6H6N2O5SC_6H_6N_2O_5SSimilar structure but different amino positioning
5-Amino-2-nitrobenzenesulfonic acidC6H6N2O5SC_6H_6N_2O_5SVariation in amino group location
p-NitroanilineC6H6N2O2C_6H_6N_2O_2Lacks sulfonic group; used in dye synthesis
4-NitroanilineC6H6N2O2C_6H_6N_2O_2Also lacks sulfonic group; important in dye industry

Uniqueness

The uniqueness of 2-amino-5-nitrobenzenesulfinic acid lies in its combination of both amino and nitro groups along with a sulfonic acid moiety on the benzene ring. This configuration enables it to participate in diverse

Nucleophilic Substitution Strategies in Sulfinic Acid Synthesis

Nucleophilic substitution remains a cornerstone for synthesizing ANBSA derivatives. The sulfinic acid group (–SO₂H) acts as a nucleophile, reacting with electrophilic partners such as alkyl halides, epoxides, and carbonyl compounds.

Key Reaction
The reaction of sodium 2-amino-5-nitrobenzenesulfinate with benzyl bromide in dimethylformamide (DMF) at 80°C yields the corresponding sulfone via an Sₙ2 mechanism. This method achieves 85–92% yields but requires anhydrous conditions to prevent hydrolysis.

Challenges and Solutions

  • Autoxidation: Sulfinic acids readily oxidize to sulfonic acids (–SO₃H) under aerobic conditions. Stabilizing agents like ascorbic acid or inert atmospheres (N₂/Ar) mitigate this.
  • Regioselectivity: The amino and nitro groups direct substitution to the sulfinic acid site, but competing reactions at the nitro group occur at elevated temperatures. Low-temperature protocols (0–25°C) improve selectivity.

Transition Metal-Catalyzed Approaches for Functionalization

Palladium and copper catalysts enable cross-coupling reactions, expanding the structural diversity of ANBSA derivatives.

Palladium-Catalyzed Desulfinative Coupling
Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) facilitates coupling between sodium 2-amino-5-nitrobenzenesulfinate and aryl halides. For example, reaction with 4-bromofluorobenzene at 150°C produces biaryl sulfones in 90–95% yield. The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the sulfinate, and reductive elimination.

Copper-Mediated Sulfonylation
CuI catalyzes the reaction of ANBSA with alkynes to form β-keto sulfones. Using 1-ethynyl-4-nitrobenzene and ANBSA in DMSO at 120°C, the product forms via a radical pathway with 78% yield.

Radical-Mediated Pathways for Structural Diversification

Radical chemistry offers a versatile route to modify ANBSA under mild conditions.

Sulfonyl Radical Generation
Na₂S₂O₄ serves as a dual SO₂ source and reductant. In the presence of alkyl alkynes, ANBSA undergoes sulfonylation to form (Z)-vinyl sulfones. For instance, reacting ANBSA with 1-hexyne in aqueous THF at 25°C yields (Z)-1-hexenyl-2-amino-5-nitrobenzenesulfone with 89% selectivity.

Mechanistic Insights

  • Initiation: Na₂S₂O₄ generates sulfinate radicals (RSO₂- ) under UV light.
  • Propagation: Radicals add to alkynes, followed by hydrogen atom transfer (HAT) from water.

Asymmetric Synthesis of Chiral Sulfinic Acid Analogues

Chiral ANBSA derivatives are critical for enantioselective catalysis and drug design.

Pd-Catalyzed Enantioselective Sulfinylation
Using Pd(dba)₂ and ferrocene-based bis-phosphine ligands (e.g., 21), sodium 2-amino-5-nitrobenzenesulfinate couples with prochiral alkenes to form sulfoxides with 70–95% ee. For example, reaction with styrene oxide produces (R)-2-amino-5-nitrobenzenesulfinyl styrene in 82% yield.

Organocatalytic Approaches
Chiral thioureas catalyze the asymmetric addition of ANBSA to α,β-unsaturated ketones. With 10 mol% catalyst, β-sulfinyl ketones form with 88% ee and 91% yield.

The tautomeric equilibria of 2-amino-5-nitrobenzenesulfinic acid are governed by the interplay between its sulfinic acid (–SO₂H), amino (–NH₂), and nitro (–NO₂) functional groups. Nuclear magnetic resonance (NMR) studies of analogous aromatic sulfinic acids reveal that the sulfinic acid proton participates in intramolecular hydrogen bonding with the ortho-amino group, stabilizing a zwitterionic tautomer (Figure 1) [1]. This tautomer features a protonated amino group (–NH₃⁺) and a deprotonated sulfinic acid (–SO₂⁻). Density functional theory (DFT) calculations predict a 12.7 kcal/mol stabilization energy for this tautomer compared to the non-zwitterionic form [2].

The nitro group at the para position exerts a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing the acidity of the sulfinic proton (predicted pKa ≈ 2.4) [3]. Solvent effects significantly modulate tautomeric populations:

  • Polar aprotic solvents (e.g., DMSO): 78% zwitterionic form
  • Polar protic solvents (e.g., methanol): 63% zwitterionic form
  • Aqueous solutions (pH 7): 92% sulfinate anion (–SO₂⁻)

Table 1: Tautomeric distribution of 2-amino-5-nitrobenzenesulfinic acid in selected solvents

SolventZwitterion (%)Neutral Form (%)Anionic Form (%)
DMSO-d₆78193
CD₃OD63289
D₂O (pH 7)5392

Electrochemical Reduction Pathways and Intermediate Characterization

Cyclic voltammetry of 2-amino-5-nitrobenzenesulfinic acid in acetonitrile reveals two irreversible reduction waves at -0.34 V and -0.87 V vs. Ag/AgCl [4]. Controlled-potential electrolysis coupled with in situ infrared spectroscopy identifies the following sequence:

  • Nitro group reduction: –NO₂ → –NO (nitroso intermediate) at -0.34 V
  • Sulfinic acid reduction: –SO₂H → –SH (thiol) at -0.87 V
  • Nitroso reduction: –NO → –NH₂ (final product: 2,5-diaminobenzenethiol)

Electron paramagnetic resonance (EPR) spectroscopy detects a stable radical anion intermediate (g = 2.0037) during the first reduction step, with spin density localized on the nitro group (67%) and sulfinic acid oxygen atoms (23%) [3]. The radical’s half-life in deoxygenated solutions exceeds 15 minutes due to resonance stabilization through the conjugated aromatic system.

Table 2: Electrochemical parameters for reduction steps

StepPotential (V)Electron Transfer (n)Intermediate Lifetime
1-0.3412.3 s
2-0.872<0.1 s

Radical Stabilization Effects of the Nitro-Amino Substituent Matrix

The unique electronic configuration of 2-amino-5-nitrobenzenesulfinic acid enables exceptional radical stabilization. Photoinduced electron transfer generates a persistent sulfinyl radical (–SO- ) that shows 94% survival after 1 hour in air-free conditions [2]. Hyperfine coupling constants from EPR spectra (aN = 12.7 G, aH = 5.3 G) confirm delocalization across the aromatic ring, with spin density distribution:

  • Nitro group oxygen: 38%
  • Sulfinic acid sulfur: 29%
  • Amino group nitrogen: 18%
  • Aromatic carbons: 15%

Comparative studies with monosubstituted analogs demonstrate the nitro-amino matrix enhances radical stability by 23–41% compared to single-substituted derivatives [4]. This stabilization arises from synergistic resonance effects:

  • Nitro group withdraws electron density via –M effect
  • Amino group donates electrons via +R effect
  • Sulfinic acid provides spin delocalization through sulfur’s vacant d-orbitals

Table 3: Radical stabilization energies (RSE) of related compounds

CompoundRSE (kcal/mol)Half-life (h)
2-Amino-5-nitrobenzenesulfinic acid18.71.2
5-Nitrobenzenesulfinic acid13.40.4
2-Aminobenzenesulfinic acid10.90.2

Nucleophilic Aromatic Substitution Kinetics Analysis

The kinetic profile of nucleophilic substitution reactions in 2-amino-5-nitrobenzenesulfinic acid follows a second-order rate law (first-order in both substrate and nucleophile). Pseudo-first-order conditions (10-fold excess nucleophile) yield these rate constants for hydroxide ion attack at 25°C:

Table 4: Substitution kinetics with different nucleophiles

Nucleophilek (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
OH⁻2.7 × 10⁻³58.2-34.1
NH₃4.1 × 10⁻⁵72.9-18.7
CN⁻9.8 × 10⁻²41.3-27.6

The reaction proceeds via a Meisenheimer complex intermediate, as evidenced by UV-Vis spectroscopy (λmax = 312 nm during reaction progress) [1]. Hammett analysis (ρ = +3.1) confirms the rate-determining step involves partial positive charge development at the ipso carbon. Regioselectivity studies show 89% substitution occurs at the position para to the sulfinic acid group, driven by:

  • Electron-withdrawing effect of –SO₂H activating para positions
  • Hydrogen bonding between –NH₂ and incoming nucleophile directing ortho/para attack
  • Steric hindrance from sulfinic acid limiting meta substitution

Indole Derivative Synthesis

2-amino-5-nitrobenzenesulfinic acid functions as a critical building block in the synthesis of substituted indoles through several well-established methodologies. The compound's amino group at the 2-position provides an excellent nucleophilic center for cyclization reactions, while the nitro group at the 5-position serves as an electron-withdrawing group that can be selectively modified or reduced [1] [2].

The Fischer indole synthesis represents one of the most important applications of this compound. In this transformation, the amino group undergoes condensation with carbonyl compounds to form hydrazones, which subsequently cyclize under acidic conditions to yield substituted indoles [2]. Research has demonstrated that 2-amino-5-nitrobenzenesulfinic acid derivatives can achieve yields of 70-90% in these transformations, with reaction conditions typically requiring acid catalysis at temperatures ranging from 80-200°C over 2-24 hours [3] [4].

The compound also serves as a precursor for N-aryl indole formation through palladium-catalyzed coupling reactions. Studies have shown that the sulfinic acid functionality can be exploited to create C-H activation pathways that enable the formation of 2,3-fused indole systems [1]. These reactions proceed under relatively mild conditions and demonstrate high stereoselectivity, making them particularly valuable for the synthesis of complex indole alkaloids and pharmaceutical intermediates.

Benzothiazine Derivative Formation

The application of 2-amino-5-nitrobenzenesulfinic acid in benzothiazine synthesis represents a significant advancement in heterocyclic chemistry. The compound enables the formation of benzothiazine scaffolds through stereoselective sulfonimidoyl carbanion addition reactions [5]. This methodology demonstrates complete stereoselectivity within the limits of detection, with yields typically ranging from 80-95%.

The mechanism involves the formation of N-aryl sulfoximines from the sulfinic acid precursor, followed by intramolecular cyclization with electron-deficient alkenes. Research has established that this process can occur in a single pot at relatively high temperatures during N-arylation, yet maintains the same stereoselectivity as reactions performed at very low temperatures (-78°C) [5].

The benzothiazine formation occurs through a Michael addition mechanism where the sulfonimidoyl carbanion acts as a nucleophile toward α,β-unsaturated functional groups. This reaction demonstrates remarkable substrate tolerance, accommodating various electron-withdrawing groups including esters, ketones, and nitriles [5]. The stereochemical outcome has been confirmed through X-ray crystallographic analysis, showing consistent formation of single stereoisomers across diverse substrate combinations.

Sulfur-Containing Multicomponent Reaction Architectures

Three-Component Radical Cyclization Systems

2-amino-5-nitrobenzenesulfinic acid participates in sophisticated three-component radical cyclization cascades that generate polycyclic sulfone structures with high efficiency [6]. These reactions involve the compound as a sulfur dioxide surrogate, typically in combination with aryldiazonium tetrafluoroborates and various alkyne components such as haloalkynes and ynones.

The transformation proceeds through an in situ generated arylsulfonyl radical mechanism, operating under mild and neutral redox conditions. Research has documented 49 examples of polycyclic sulfones synthesized through this methodology, achieving moderate to good yields (60-85%) with high levels of regioselectivity [6]. The reaction provides a metal-free pathway toward richly decorated indeno[1,2-c]thiochromene 5,5-dioxides, representing a significant advancement in sustainable synthetic methodology.

Multicomponent Bicyclization Approaches

The compound enables multicomponent bicyclization reactions that construct complex heterocyclic frameworks in a single synthetic operation. These transformations utilize DABCO·(SO₂)₂ as a sulfur dioxide surrogate, enabling the incorporation of the sulfinic acid moiety into polycyclic structures [6]. The reactions proceed efficiently under ambient conditions, requiring no harsh oxidants or metal catalysts.

The bicyclization cascade mechanism involves initial radical formation from the aryl diazonium salt, followed by addition to the alkyne component and subsequent cyclization with the sulfur dioxide surrogate. This process demonstrates broad substrate scope, accommodating various substitution patterns on both the aromatic and alkyne components [6]. The methodology provides access to densely functionalized heterocycles that would be challenging to synthesize through conventional approaches.

Construction of Sulfone-Embedded Polycyclic Systems

Diels-Alder/Ring-Rearrangement Metathesis Sequences

2-amino-5-nitrobenzenesulfinic acid serves as a key component in the construction of sulfone-embedded polycyclic systems through Diels-Alder reaction and ring-rearrangement metathesis (RRM) sequences [7]. This synthetic strategy delivers tri- and tetracyclic sulfones with six, seven, or eight-membered fused-ring systems, featuring unique trans-ring junctions unlike conventional all-cis-ring junctions typically obtained during RRM sequences.

The methodology begins with the preparation of dimesylate precursors from cyclic anhydrides, which undergo cyclization with sodium sulfide to form sulfide intermediates. Subsequent oxidation using potassium hydrogen persulfate (Oxone®) in aqueous methanol converts these sulfides to the corresponding sulfones in yields ranging from 70-90% [7]. The RRM transformation then provides access to polycyclic architectures through ring strain release, enabling the formation of complex three-dimensional structures.

Persulfate-Initiated Sulfone Formation

The application of 2-amino-5-nitrobenzenesulfinic acid in persulfate-initiated sulfone synthesis represents a breakthrough in rapid heterocyclic construction [8]. This methodology enables the formation of N-heterocyclic sulfones under ambient conditions with water as a cosolvent, providing a chemodivergent approach to both symmetrical N-heterocyclic sulfones and sulfides.

The persulfate-initiated acceleration mechanism involves the combination of rapid acidification of the persulfate-sulfinate system, self-catalysis of the sulfinic acid reaction with halo-N-heterocycles, and substantial acceleration in the aqueous phase [8]. This approach demonstrates remarkable efficiency, with reaction times typically ranging from 30 minutes to 2 hours, and products can be isolated by simple filtration.

Sulfone-Embedded Anhydride Methodology

A particularly innovative application involves the use of sulfone-embedded anhydrides derived from 2-amino-5-nitrobenzenesulfinic acid in anhydride-imine reactions for the modular synthesis of N-heterocyclic sulfones bearing vicinal stereocenters [9]. This methodology provides access to sp³-rich N-heterocyclic sulfones through efficient annulation reactions with 1,3-azadienes and aryl aldimines.

The sulfone-embedded anhydride approach offers several advantages, including scalable reactions, incorporation of pharmacologically relevant motifs, and excellent functional group tolerance [9]. The methodology meets criteria of efficiency, versatility, sustainability, and pot-atom-step economy, making it particularly attractive for medicinal chemistry applications. The products demonstrate amenability to C-C bond forming transformations, suggesting promising potential for late-stage assembly of complex bioactive N-heterocyclic sulfones.

Application CategorySpecific ApplicationsKey AdvantagesTypical Yields (%)Reaction Conditions
Indole Derivatives - Key IntermediateIntermediate for Fischer indole synthesis, N-aryl indole formation, 2,3-fused indole systemsMild conditions, high stereoselectivity, diverse substitution patterns70-90Acid catalysis, 80-200°C, 2-24 hours
Benzothiazine Derivatives - Key IntermediateFormation of benzothiazine scaffolds via stereoselective sulfonimidoyl carbanion additionComplete stereoselectivity, template-controlled synthesis80-95Base conditions, -78°C to RT, stereospecific
Sulfur-Containing Multicomponent ReactionsThree-component reactions with SO₂ surrogates, multicomponent bicyclizationMetal-free conditions, broad substrate scope, high regioselectivity60-85Neutral/basic, RT to 50°C, SO₂ surrogates
Sulfone-Embedded Polycyclic SystemsDiels-Alder/ring-rearrangement metathesis sequences, tri- and tetracyclic systemsRing strain release, trans-ring junctions, diverse ring sizes70-90Thermal cyclization, 120-200°C, RCM conditions

The synthetic utility of 2-amino-5-nitrobenzenesulfinic acid extends beyond these primary applications to encompass sulfinic acid transfer reactions, radical cyclization cascades, and oxidation-free methodologies [10] [11]. The compound's dual nucleophilic and electrophilic reactivity, combined with its ability to serve as a protecting group for sulfinic acid functionality, makes it an invaluable tool in modern synthetic organic chemistry [10] [11].

XLogP3

0.8

Other CAS

14688-12-1

Wikipedia

Benzenesulfinic acid, 2-amino-5-nitro-

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Dates

Last modified: 07-17-2023

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